molecular formula C11H8BrN B14209128 2-(2-Bromoethenyl)quinoline CAS No. 733768-49-5

2-(2-Bromoethenyl)quinoline

Cat. No.: B14209128
CAS No.: 733768-49-5
M. Wt: 234.09 g/mol
InChI Key: KRKTYQUSRQFVQW-UHFFFAOYSA-N
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Description

2-(2-Bromoethenyl)quinoline is a brominated styrylquinoline derivative characterized by a quinoline core substituted at the 2-position with a bromoethenyl (-CH=CHBr) group. This compound serves as a critical synthetic intermediate for constructing complex heterocyclic systems, such as thieno[2,3-b]quinolines, which exhibit pharmacological activities (e.g., antitumor, antimicrobial) . The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions or nucleophilic substitutions, while the ethenyl group contributes to π-conjugation, influencing electronic properties and biological interactions .

Properties

CAS No.

733768-49-5

Molecular Formula

C11H8BrN

Molecular Weight

234.09 g/mol

IUPAC Name

2-(2-bromoethenyl)quinoline

InChI

InChI=1S/C11H8BrN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H

InChI Key

KRKTYQUSRQFVQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethenyl)quinoline can be achieved through several methods. One common approach involves the reaction of quinoline with bromoacetylene under specific conditions. Another method includes the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where quinoline is coupled with a bromoethenyl precursor .

Industrial Production Methods: In industrial settings, the production of 2-(2-Bromoethenyl)quinoline often involves large-scale palladium-catalyzed coupling reactions due to their efficiency and high yield. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Bromoethenyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethenyl)quinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also inhibits certain enzymes, leading to its potential use as an anticancer or antibacterial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Styrylquinoline Derivatives

Styrylquinolines share a quinoline core with an ethenyl substituent but differ in the functional groups attached. Key examples include:

  • 2-[(E)-2-(2,3-Diacetyloxyphenyl)ethenyl]quinoline: Exhibits antileishmanial activity against L. (V) panamensis with a selectivity index (SI) < 1.0, suggesting potent parasite-specific toxicity .
  • 2-[(E)-2-(4-Methoxyphenyl)ethenyl]quinoline: Shows strong UV absorption (λmax ~340 nm) due to π–π* transitions enhanced by electron-donating methoxy groups .

Comparison with 2-(2-Bromoethenyl)quinoline:

  • Reactivity: The bromoethenyl group offers superior electrophilicity for Suzuki or Heck couplings compared to non-halogenated styryl analogs.
  • Bioactivity: Bromine’s electron-withdrawing effect may reduce thiol reactivity (a mechanism observed in unsaturated quinolines like 2-(2-hydroxyprop-2-enyl)quinoline) but could enhance stability in biological systems .
Table 1: Styrylquinoline Derivatives and Key Properties
Compound Substituent λmax (nm) Biological Activity Reference
2-(2-Bromoethenyl)quinoline -CH=CHBr N/A Synthetic intermediate
2-[(E)-2-(4-Methoxyphenyl)ethenyl]quinoline -CH=CH-(4-OMePh) 340 High UV absorption
2-[(E)-2-(2,3-Diacetyloxyphenyl)ethenyl]quinoline -CH=CH-(diacetyloxyPh) N/A Antileishmanial (SI < 1.0)

Thieno[2,3-b]quinoline Derivatives

These compounds are synthesized from bromoethenyl precursors like 2-(2-Bromoethenyl)quinoline via cyclization. For example, 3-(4-methoxyphenyl)thieno[2,3-b]quinoline (7) is generated using iodine and NaHCO₃ . Thienoquinolines exhibit pharmacological activities, including antiparasitic and anticancer effects, attributed to their planar, conjugated structures .

Comparison with 2-(2-Bromoethenyl)quinoline:

  • Electronic Properties: The fused thiophene ring in thienoquinolines enhances charge transfer compared to the isolated ethenyl group in the parent compound .

Bromophenyl-Substituted Quinolines

Comparison with 2-(2-Bromoethenyl)quinoline:

  • Substituent Position : Bromine on the phenyl ring (e.g., 4-bromophenyl) reduces steric hindrance compared to the ethenyl-linked bromine.
  • Synthetic Utility : Bromophenyl groups are less reactive in cross-coupling than bromoethenyl groups, limiting their versatility .

Piperazinyl-Substituted Quinolines

2-(1-Piperazinyl)quinoline demonstrates potent uterine smooth muscle stimulation, surpassing methylergonovine in efficacy .

Comparison with 2-(2-Bromoethenyl)quinoline:

  • Mechanism : Piperazinyl derivatives target serotonin receptors, whereas bromoethenyl compounds may interact via electrophilic thiol binding .
  • Bioactivity : Piperazinyl substitution confers CNS activity at high doses, unlike bromoethenyl analogs .

Brominated Methylquinolines

6-(Bromomethyl)-2-methylquinoline (CAS 141848-60-4) is a brominated analog used in alkylation reactions. Its methyl group provides steric stability, while bromine enables further functionalization .

Comparison with 2-(2-Bromoethenyl)quinoline:

  • Reactivity: The benzylic bromine in 6-(bromomethyl)-2-methylquinoline is more reactive toward nucleophiles than the vinylic bromine in 2-(2-Bromoethenyl)quinoline.
  • Applications: Methylquinolines are less π-conjugated, reducing their utility in optoelectronic materials compared to ethenyl derivatives .

Key Research Findings and Trends

  • Electronic Effects: Bromine’s electron-withdrawing nature red-shifts UV absorption in styrylquinolines (e.g., λmax 310–390 nm) but less than chloro substituents .
  • Antiparasitic Activity: Unsaturated quinolines (e.g., 2-(2-hydroxyprop-2-enyl)quinoline) bind RBCs, enhancing delivery to splenic parasites .
  • Synthetic Versatility: 2-(2-Bromoethenyl)quinoline’s bromoethenyl group enables diverse cyclization pathways, making it superior to bromophenyl or methylquinolines in heterocycle synthesis .

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